molecular formula C8H8ClNO2 B1428826 2-Chloro-6-methylamino-benzoic acid CAS No. 64460-50-0

2-Chloro-6-methylamino-benzoic acid

Cat. No.: B1428826
CAS No.: 64460-50-0
M. Wt: 185.61 g/mol
InChI Key: GTDOXYQDGNOMOM-UHFFFAOYSA-N
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Description

2-Chloro-6-methylamino-benzoic acid is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-10-6-4-2-3-5(9)7(6)8(11)12/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDOXYQDGNOMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278142
Record name Benzoic acid, 2-chloro-6-(methylamino)-
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64460-50-0
Record name Benzoic acid, 2-chloro-6-(methylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64460-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-6-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Substituted Benzoic Acid Chemistry

2-Chloro-6-methylamino-benzoic acid is a disubstituted benzoic acid, a class of aromatic carboxylic acids characterized by a benzene (B151609) ring attached to a carboxyl group (-COOH) and at least one other substituent. nih.gov The nature and position of these substituents profoundly influence the compound's physical and chemical properties, most notably its acidity. chemicalbook.comresearchgate.net

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base (the benzoate (B1203000) ion) after donating a proton (H+). The substituents on the benzene ring play a crucial role in this stabilization or destabilization through electronic effects:

Electron-withdrawing groups , such as the chlorine atom present in this compound, increase the acidity of the benzoic acid. chemicalbook.comresearchgate.net They do this by pulling electron density away from the carboxylate group, thereby dispersing the negative charge and stabilizing the conjugate base. nih.gov

Electron-donating groups , in contrast, generally decrease acidity by concentrating electron density on the ring and destabilizing the conjugate base. nih.govchemicalbook.com The methylamino group (-NHCH₃) in the target molecule has a more complex role due to the presence of the lone pair on the nitrogen, which can donate electron density via resonance, and the inductive effect of the methyl group.

The positions of the substituents are also critical. In this compound, both substituents are in the ortho position relative to the carboxylic acid group. Ortho-substituted benzoic acids often exhibit unique properties due to steric hindrance and intramolecular interactions, such as hydrogen bonding, which can influence the orientation of the carboxyl group and affect its acidity in ways not predicted by electronic effects alone. rsc.org

Significance As a Research Compound in Organic Synthesis

The primary significance of 2-Chloro-6-methylamino-benzoic acid in academic research lies in its utility as an organic building block. sigmaaldrich.com Such molecules provide the structural scaffolds for constructing larger, more complex chemical architectures. sigmaaldrich.com The distinct functional groups on the molecule offer multiple reactive sites for chemists to exploit.

The synthetic value of this compound can be inferred from the applications of its close chemical relatives. For instance, the related compound 2-chloro-6-methylaniline (B140736) is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. google.com Patents reveal its use as a starting material in the preparation of tyrosine kinase inhibitors and other biologically active compounds. google.comgoogle.com This highlights the importance of the 2-chloro-6-methyl substitution pattern on the aniline (B41778) core. By extension, this compound, which contains this same core structure plus a carboxylic acid handle, is a valuable precursor for creating a diverse range of derivatives through reactions such as:

Amide bond formation: The carboxylic acid group can be readily converted into an amide, a common functional group in pharmaceuticals.

Esterification: The formation of esters can alter the solubility and reactivity of the molecule.

Reactions at the amino group: The secondary amine can participate in various coupling reactions to build more complex structures.

Nucleophilic aromatic substitution: The chlorine atom, while generally unreactive on a benzene (B151609) ring, can be substituted under specific conditions, allowing for the introduction of other functional groups.

The strategic placement of these functional groups allows for sequential and controlled modifications, making it a powerful tool for medicinal chemists and materials scientists.

Role As a Synthetic Intermediate and Precursor

Role in Multi-Step Organic Transformations

This compound is a valuable building block in multi-step synthetic sequences, particularly in the preparation of heterocyclic compounds with potential biological activity. Its utility is demonstrated in the synthesis of important classes of compounds such as quinazolinones and acridones.

The general approach to synthesizing quinazolin-4(3H)-ones often involves the reaction of a 2-aminobenzoic acid derivative with a suitable reagent to form the heterocyclic ring. researchgate.netnih.gov In the case of this compound, the amino and carboxylic acid groups can readily undergo cyclization reactions. For instance, reaction with an acid anhydride (B1165640) or an orthoester can lead to the formation of a benzoxazinone (B8607429) intermediate, which upon treatment with an amine, can be converted to the corresponding quinazolinone.

Furthermore, this compound is a key precursor for the synthesis of acridone (B373769) derivatives. The Ullmann condensation, a classical method for acridone synthesis, involves the reaction of an o-halobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst. jocpr.com this compound, possessing both the o-chlorobenzoic acid moiety and an amino group, can undergo intramolecular cyclization under appropriate conditions to form a substituted acridone. This transformation is a critical step in the synthesis of various acridone alkaloids, which are known for their broad spectrum of biological activities. nih.gov

The presence of the methyl group on the nitrogen atom and the chlorine atom on the aromatic ring provide opportunities for further derivatization in multi-step sequences. The chlorine atom can be substituted via nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups. The N-methyl group can also influence the solubility and electronic properties of the final products.

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis of this compound and its derivatives involves a variety of reaction mechanisms. One common approach is through the manipulation of precursor molecules like 2-chloro-6-nitrobenzoic acid. The reduction of the nitro group to an amino group is a key transformation. For instance, a method has been described for the synthesis of 2-amino-6-chlorobenzoic acid from 2-chloro-6-nitrobenzoyl acid using potassium bisulfite and cerium(III) chloride in an ethanol (B145695) solution. chemicalbook.com This reaction proceeds via a reduction mechanism where the nitro group is converted to an amino group.

Another important mechanistic pathway is nucleophilic aromatic substitution. This is demonstrated in the preparation of 2-chloro-6-methylbenzoic acid where 2-chloro-6-fluorobenzaldehyde (B137617) is converted to its n-butylimine, which is then treated with methylmagnesium chloride. researchgate.net This Grignard reagent acts as a nucleophile, displacing the fluorine atom. Subsequent hydrolysis and oxidation yield the final product. researchgate.net

Diazotization reactions also play a significant role in the synthesis of related compounds. For example, the preparation of 2-chloro-6-methylaniline (B140736), a precursor, can be achieved from 3-chloro-5-methyl-4-nitroaniline through a diazotization reaction to eliminate the amino group, followed by reduction. google.com This highlights the versatility of diazonium salts in synthetic chemistry.

Investigation of Stereochemical Outcomes in Derivative Synthesis

The stereochemistry of reactions involving derivatives of this compound is a critical aspect, particularly when chiral centers are introduced. While the parent molecule itself is achiral, the synthesis of its derivatives can lead to stereoisomers. For instance, in the synthesis of N-substituted-3-chloro-2-azetidinones from a related benzothiazole (B30560) carboxylic acid, the formation of the azetidinone ring involves a [2+2] cycloaddition. mdpi.com The stereochemical outcome of this reaction, leading to specific cis/trans isomers, is influenced by the reaction conditions and the nature of the substituents.

The synthesis of complex molecules often requires precise control over stereochemistry. For example, the asymmetric synthesis of immunostimulant oxylipins has utilized Jacobsen's hydrolytic kinetic resolution (HKR) to establish specific stereocenters. researchgate.net Although not directly involving this compound, this highlights the types of stereoselective strategies that could be applied in the synthesis of its chiral derivatives. The development of organocatalytic asymmetric C–H activation reactions also opens up possibilities for creating chiral tetrahydroquinolines and other complex structures with high enantioselectivity. beilstein-journals.org

Catalytic Approaches and Mechanistic Roles of Catalysts in Transformations

Catalysts are instrumental in many synthetic routes leading to this compound and its analogs, influencing both reaction rates and selectivity. Palladium catalysts are frequently employed in carbonylation reactions. For instance, the efficient carbonylation of 3-chloro-2-iodotoluene (B1584102) to methyl 2-chloro-6-methylbenzoate is achieved using a palladium(0) catalyst. researchgate.net The catalytic cycle likely involves oxidative addition of the aryl halide to the palladium(0) complex, followed by CO insertion and reductive elimination to yield the ester product.

In other transformations, different types of catalysts are utilized. The reduction of a nitro group, as seen in the synthesis of 2-amino-6-methylbenzoic acid, can be catalyzed by palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com In the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, iron is used as a catalyst for the chlorination of 4-methylsulfonyltoluene. google.com

Organocatalysis represents another important area. For example, benzoic acid itself can act as a catalyst in the synthesis of N-alkylindoles from indolines and aldehydes. beilstein-journals.org The proposed mechanism involves the formation of an azomethine ylide intermediate, which is then protonated by the benzoic acid catalyst. beilstein-journals.org This demonstrates the dual role that such molecules can play as both reactants and catalysts.

Solvent Effects on Reaction Pathways and Yields

The choice of solvent can significantly impact the outcome of a chemical reaction by influencing reactant solubility, transition state stabilization, and reaction rates. In the synthesis of 2-amino-6-chlorobenzoic acid, ethanol is used as the solvent. chemicalbook.com For the preparation of 2-chloro-6-methylbenzoic acid via a Grignard reaction, tetrahydrofuran (B95107) (THF) is the solvent of choice, as it is a common ether solvent for such organometallic reactions. researchgate.net

The use of aqueous media is also being explored as part of green chemistry initiatives. Water as a solvent can offer unique reactivity and facilitate certain catalytic transformations. researchgate.net In a patented method for preparing 2-amino-5-chloro-3-methylbenzoic acid, the reaction is carried out in a reaction solvent at a concentration of 5-10 times the weight of the starting material, with methanol (B129727) being used for recrystallization to achieve high purity. patsnap.com

The synthesis of 6-chloro-2-mercaptobenzoic acid from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid utilizes a mixture of methanol and aqueous sodium hydroxide. The subsequent acidification and extraction steps also rely on the properties of different solvents to isolate the final product. These examples underscore the critical role of the solvent in not only the reaction itself but also in the workup and purification processes.

Reactant 1Reactant 2CatalystSolventProductYield (%)Reference
2-Chloro-6-nitrobenzoyl acidPotassium bisulfiteCerium(III) chlorideEthanol2-Amino-6-chlorobenzoic acid90 chemicalbook.com
2-Chloro-6-fluorobenzaldehydeMethylmagnesium chlorideNoneTHF2-Chloro-6-methylbenzaldehyde- researchgate.net
3-Chloro-2-iodotolueneCarbon monoxidePalladium(0)MethanolMethyl 2-chloro-6-methylbenzoate94 researchgate.net
3-Chloro-5-methyl-4-nitroanilineSodium nitrite, Hypophosphorous acidNoneWater2-Chloro-6-methylaniline82.5 google.com
6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acidSodium hydroxideNoneMethanol/Water6-Chloro-2-mercaptobenzoic acid-
2-Amino-3-methylbenzoic acidCyanuric chlorideNone-2-Amino-5-chloro-3-methylbenzoic acid85 patsnap.com
2-Methyl-6-nitrobenzoic acidHydrogenPalladium on carbonMethanol2-Amino-6-methylbenzoic acid- google.com
4-MethylsulfonyltolueneChlorineIronCarbon tetrachloride/Dichloromethane2-Chloro-4-methylsulfonyltoluene- google.com

Scope and Objectives of Academic Inquiry for the Compound

While specific, in-depth research publications focusing exclusively on 2-Chloro-6-methylamino-benzoic acid are not abundant, the academic inquiry surrounding this and similar molecules generally pursues several key objectives:

Development of Novel Synthetic Routes: A primary goal is to devise efficient and scalable methods for its synthesis. This often involves exploring different starting materials and reaction conditions, such as the ortholithiation of simpler benzoic acids or the modification of precursors like 2-chloro-6-methylaniline (B140736). google.comresearchgate.net

Exploration of Reactivity: Researchers are interested in systematically exploring the reactivity of each functional group on the molecule. This includes quantifying how the electronic and steric nature of the other substituents affects the outcome of reactions at a specific site.

Synthesis of Analogues and Derivatives: A major objective is to use this compound as a scaffold to synthesize libraries of new compounds. By modifying the carboxylic acid, the amine, or substituting the chlorine, chemists can create a wide array of molecules for screening in drug discovery or for new materials applications.

Structural and Spectroscopic Characterization: A fundamental aspect of academic research is the detailed characterization of the molecule. This would involve techniques like NMR and IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to determine its precise structure, conformation, and electronic properties. Although detailed spectroscopic data for the title compound is not widely published, data for related compounds like 2-chloro-6-methylbenzonitrile (B1583042) and methyl 2-(methylamino)benzoate provide comparative insights. researchgate.netnist.gov

In essence, the academic interest in this compound is driven by its potential as a versatile tool in the hands of synthetic chemists, enabling the construction of novel and potentially useful molecules.

An in-depth examination of the synthetic methodologies for producing this compound and related compounds reveals a variety of chemical strategies. These approaches range from direct modifications of precursor molecules to more complex constructions of the benzoic acid framework. This article delves into the specific synthetic routes for this compound, as well as broader methodologies applicable to halogenated and substituted benzoic acids, providing a comprehensive overview of the chemical transformations involved.

Spectroscopic Characterization and Structural Elucidation of the Compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2-Chloro-6-methylamino-benzoic acid can be determined.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine proton, the methyl protons, and the carboxylic acid proton. Due to the substitution pattern on the benzene (B151609) ring, the three aromatic protons are chemically non-equivalent and would likely appear as a complex multiplet or as distinct doublets and a triplet in the aromatic region (typically δ 6.5-8.0 ppm). The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield (δ 10-13 ppm). The N-H proton of the methylamino group would also be a singlet, with its chemical shift influenced by solvent and concentration. The methyl group protons would appear as a sharp singlet, typically around δ 2.5-3.0 ppm. For the related compound 2-Chlorobenzoic acid, aromatic protons are observed in the δ 7.3-8.1 ppm range. rsc.org

¹³C-NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The carboxyl carbon (C=O) is the most deshielded, appearing around δ 165-175 ppm. The six aromatic carbons will have shifts between δ 110-150 ppm. The carbon atom attached to the chlorine (C-Cl) and the one attached to the nitrogen (C-N) will have their chemical shifts significantly influenced by these heteroatoms. The carbon of the methyl group (-CH₃) will be the most shielded, appearing upfield around δ 20-30 ppm. In related benzoic acid derivatives, the carboxyl carbon is consistently found downfield, for example at ~171 ppm in 2-Chlorobenzoic acid. chemicalbook.com The symmetry in monosubstituted benzoic acids results in fewer signals, but the 1,2,3-trisubstitution pattern of the target molecule leads to eight unique carbon environments. docbrown.info

Table 1: Predicted NMR Spectral Data for this compound
¹H-NMR¹³C-NMR
Chemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)Assignment
10.0 - 13.0-COOH165 - 175-COOH
6.5 - 8.0Ar-H140 - 150C-N
~5.0 - 7.0 (variable)-NH130 - 140C-Cl
2.5 - 3.0-CH₃110 - 130Ar-C
20 - 30-CH₃

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound will exhibit several characteristic absorption bands. A very broad peak is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. The N-H stretch of the secondary amine is expected as a moderate peak around 3300-3500 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid will produce a strong, sharp absorption band in the range of 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations will appear as multiple sharp peaks between 1450 and 1600 cm⁻¹. The C-N stretching vibration can be found in the 1250-1350 cm⁻¹ region, while the C-Cl stretch typically appears in the fingerprint region, between 600 and 800 cm⁻¹. For the related compound 2-amino-3-chlorobenzoic acid, characteristic peaks are observed for the N-H stretch (3482 cm⁻¹) and C=C stretch (1594 cm⁻¹). mdpi.com The NIST database for N-methylanthranilic acid shows a prominent C=O stretch and a broad O-H feature, consistent with these assignments. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchSecondary Amine
2500 - 3300 (broad)O-H StretchCarboxylic Acid
1680 - 1710C=O StretchCarboxylic Acid
1450 - 1600C=C StretchAromatic Ring
1250 - 1350C-N StretchAryl Amine
600 - 800C-Cl StretchAryl Halide

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

For this compound (C₈H₈ClNO₂), the molecular weight is 185.61 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 185. A key feature will be the presence of an M+2 peak at m/z 187 with an intensity approximately one-third that of the M⁺ peak. This characteristic 3:1 ratio is indicative of the presence of a single chlorine atom, due to the natural abundance of its isotopes (³⁵Cl and ³⁷Cl).

The fragmentation of the molecular ion would likely proceed through several common pathways for benzoic acids and aromatic amines. A primary fragmentation would be the loss of the carboxyl group (-COOH, 45 Da) to yield a fragment at m/z 140. Another common fragmentation is the loss of a hydroxyl radical (-OH, 17 Da) to give an acylium ion at m/z 168. The loss of the methyl group (-CH₃, 15 Da) from the amine or further fragmentation of the ring are also possible. The mass spectrum for the related N-methylanthranilic acid shows a strong molecular ion peak and significant fragments corresponding to the loss of -OH and -COOH groups. nist.gov The fragmentation of benzoic acid itself is well-documented, with the primary fragments being at m/z 105 (loss of -OH) and m/z 77 (phenyl cation). docbrown.info

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis of a suitable single crystal of this compound would reveal precise bond lengths, bond angles, and intermolecular interactions.

Based on studies of analogous compounds like ortho-substituted benzoic acids, a key structural feature in the solid state is the formation of hydrogen-bonded dimers. rsc.org The carboxylic acid groups of two molecules would likely form a centrosymmetric dimer via strong O-H···O hydrogen bonds. Furthermore, an intramolecular hydrogen bond is highly probable between the N-H proton of the methylamino group and the oxygen of the carbonyl group (N-H···O=C). This interaction is common in ortho-substituted anilines and anthranilic acids and leads to a more planar, six-membered ring-like conformation. iucr.org The presence of both the chloro and methylamino groups at the ortho positions introduces significant steric hindrance, which may cause a twisting of the carboxyl group out of the plane of the benzene ring. Studies on 4-Methyl-2-(2-methylanilino)benzoic acid show such a twisted conformation, with a dihedral angle of over 50° between the aromatic rings. iucr.org The crystal packing would be further stabilized by van der Waals forces and potentially C-H···π interactions.

Spectroscopic Analysis of Conformational Isomers

The substituents on the benzene ring of this compound introduce the possibility of conformational isomerism, primarily due to rotation around the C-C (ring-carboxyl) and C-N (ring-amine) single bonds. Spectroscopic methods, often combined with computational modeling, can provide insight into the preferred conformations.

The dominant conformational preference is dictated by the formation of the intramolecular hydrogen bond between the N-H group and the carbonyl oxygen. This interaction locks the molecule into a relatively planar conformation, significantly restricting rotation around the C-N and C-C bonds. Cryo-electron microscopy studies on related aminobenzoic acid derivatives show that the relatively rigid aromatic backbone can sterically influence how the molecule interacts with its environment. nih.govescholarship.org

However, steric repulsion between the bulky chlorine atom and the methylamino group, both ortho to the carboxylic acid, can lead to deviations from planarity. This steric clash may cause the carboxylic acid group to twist out of the plane of the benzene ring, as observed in the crystal structure of the related compound o-toluic acid. rsc.org The balance between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing steric repulsion determines the final, lowest-energy conformation of the molecule in solution and in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of 2-Chloro-6-methylamino-benzoic acid. These methods provide insights into the molecule's geometry, orbital energies, and reactivity.

DFT calculations are a cornerstone for predicting the three-dimensional arrangement of atoms in a molecule. For this compound, a key structural feature is the dihedral angle between the carboxylic acid group and the benzene (B151609) ring. Due to steric hindrance from the adjacent chloro and methylamino groups, the carboxylic acid group is expected to be twisted out of the plane of the aromatic ring. wikipedia.orgresearchgate.net This twisting, a hallmark of the ortho effect, has profound implications for the molecule's electronic structure and reactivity. vedantu.comalmerja.com

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond/AngleValue
Bond LengthC-Cl1.74 Å
C-N1.38 Å
C-C (aromatic)1.39 - 1.41 Å
C=O1.22 Å
C-O1.35 Å
O-H0.97 Å
N-H1.01 Å
N-CH₃1.45 Å
Dihedral AngleC-C-C=O~45°

Note: This data is illustrative and based on general values for similar compounds. Actual values would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methylamino group and the benzene ring, while the LUMO is likely to be centered on the electron-withdrawing carboxylic acid and the aromatic ring. The presence of both electron-donating (methylamino) and electron-withdrawing (chloro, carboxylic acid) groups influences the energies of these orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4

Note: This data is illustrative and based on general values for similar compounds. Actual values would require specific DFT calculations.

Computational modeling can be used to investigate potential reaction pathways, such as the synthesis of this compound or its participation in further reactions. For instance, the Ullmann condensation, a common method for forming C-N bonds, could be modeled to understand the mechanism of its synthesis from 2-chlorobenzoic acid and methylamine. scielo.br Such studies would involve locating the transition state structures and calculating the activation energies for each step of the reaction. This information is invaluable for optimizing reaction conditions and predicting the feasibility of different synthetic routes.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. MD simulations can reveal how the molecule forms hydrogen bonds with solvent molecules and how it might self-associate. researchgate.net The amphiphilic nature of the molecule, with both polar (carboxylic acid, methylamino) and non-polar (benzene ring, chloro) regions, would dictate its interactions.

Prediction of Reactivity and Selectivity in Chemical Reactions

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound in various chemical reactions. For example, the calculated atomic charges and Fukui functions can indicate the most likely sites for electrophilic and nucleophilic attack. The nitrogen of the methylamino group and certain positions on the aromatic ring are expected to be nucleophilic, while the carbon of the carboxylic acid group is electrophilic.

Development and Validation of Computational Models for Substituted Benzoic Acids

The development and validation of computational models for substituted benzoic acids are crucial for understanding and predicting their chemical and biological activities. These models employ various computational techniques, including Quantitative Structure-Activity Relationship (QSAR) studies and quantum chemical calculations, to correlate the structural or electronic features of these molecules with their observed properties.

A significant area of research involves the use of computational models to predict the acidity (pKa) of substituted benzoic acids. acs.orgpsu.edu The effect of different substituents on the benzene ring can be quantified using parameters derived from computational chemistry. For instance, Density Functional Theory (DFT) calculations are commonly used to determine electronic properties such as orbital energies (HOMO and LUMO), dipole moments, and atomic charges. nih.govresearchgate.netscispace.com These calculated parameters can then be used as descriptors in QSAR models.

One study examined the substituent effects on the pKa of a set of 16 substituted benzoic acids using DFT at the B3LYP/6-311G(d,p) level of theory. psu.edu The research found strong correlations between the pKa values and calculated quantum chemical parameters. For example, the Löwdin charge on the carboxylic acid group showed a very high correlation with the experimental pKa values, suggesting its utility as a predictive descriptor. psu.edu

Table 1: Correlation of Calculated Quantum Chemical Parameters with Experimental pKa of Substituted Benzoic Acids

Quantum Chemical Parameter Correlation Coefficient (r²)
Löwdin Charge on COOH (QL(COOH)) 0.978
Energy of LUMO (ELUMO) 0.970

Data sourced from a study on 16 substituted benzoic acids using DFT calculations. psu.edu

Furthermore, computational models have been developed to understand and predict the reactivity of substituted benzoic acids in various chemical reactions. For example, a conformationally flexible template for the meta-C–H olefination of benzoic acids was designed and evaluated through a combination of experimental and computational efforts. nih.gov These studies often involve the calculation of transition state energies to elucidate reaction mechanisms and predict selectivity.

In the field of toxicology, QSAR models have been developed to predict the toxicity of benzoic acid derivatives to various organisms. nih.gov These models often use descriptors such as the logarithm of the partition coefficient (log P), which represents the hydrophobicity of the molecule, and the energy of the lowest unoccupied molecular orbital (ELUMO), which relates to the molecule's ability to accept electrons. A study on the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna, and carp (B13450389) demonstrated that the inclusion of electronic parameters like ELUMO alongside traditional descriptors like log P significantly improved the predictive power of the QSAR models. nih.gov

The validation of these computational models is a critical step to ensure their reliability and predictive accuracy. This is typically achieved by dividing the available data into a training set, used to build the model, and a test set, used to evaluate its performance on new data. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated R² (Q²) are used to assess the goodness of fit and the predictive ability of the models, respectively.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2-Chloro-6-methylamino-benzoic acid and its derivatives. Traditional synthetic routes for similar aminobenzoic acids often rely on petroleum-based precursors and can involve harsh reaction conditions, leading to environmental concerns. mdpi.comresearchgate.net A key area of future investigation will be the application of green chemistry principles to its synthesis. mdpi.comjsynthchem.com This could involve the use of biocatalysis, leveraging enzymes to perform specific chemical transformations under mild conditions, thereby reducing energy consumption and waste generation. researchgate.net

Moreover, the development of novel catalytic systems is a promising direction. For instance, methods for the synthesis of benzoic acids from abundant and sustainable feedstocks like carbon dioxide and water are being explored. nih.gov Adapting such electrochemical reduction and carbonylation techniques could provide a more sustainable pathway to this compound. nih.gov Research into solvent-free reaction conditions or the use of greener solvents like water or natural deep eutectic solvents (NADES) could further enhance the sustainability of its synthesis. jsynthchem.comrsc.orgresearchgate.net

Table 1: Potential Sustainable Synthetic Approaches

ApproachDescriptionPotential Advantages
Biocatalysis Use of enzymes to catalyze specific steps in the synthesis.High selectivity, mild reaction conditions, reduced byproducts.
Electrochemical Synthesis Utilization of electricity to drive the carboxylation of a corresponding chloro-methylaniline precursor with CO2.Use of a renewable resource (electricity) and a readily available C1 source (CO2).
Green Solvents Replacement of traditional organic solvents with water or NADES.Reduced environmental impact, improved safety profile.
Flow Chemistry Performing reactions in a continuous flow system rather than in batches.Enhanced reaction control, improved safety, potential for scalability.

Exploration of New Applications as a Versatile Intermediate in Emerging Fields

The structural scaffold of this compound, being an anthranilic acid derivative, suggests its potential as a precursor for a variety of biologically active compounds and functional materials. Anthranilic acid and its analogues are recognized as privileged pharmacophores in medicinal chemistry, forming the basis for drugs with anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ijpsjournal.comnih.govijpsjournal.comnih.gov Future research could therefore explore the synthesis of novel pharmaceutical agents derived from this compound. For example, it could serve as a key intermediate in the synthesis of novel kinase inhibitors or agents targeting other pathways implicated in disease. nih.govnih.gov

Beyond pharmaceuticals, this compound could find applications in materials science. Anthranilic acid has been used as a monomer in the design of functional conducting polymers. mdpi.com The specific substituents on this compound could be leveraged to tune the electronic and physical properties of such polymers, potentially leading to new materials for sensors, electronic devices, or corrosion inhibitors. mdpi.com Its ability to chelate metal ions also opens up possibilities for its use in the synthesis of metal-organic frameworks (MOFs) or as a component in novel catalytic systems. mdpi.com

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with desired properties. Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of the molecule, providing insights into its chemical behavior. nih.gov Such studies can help in predicting the most favorable sites for chemical modification and in understanding the stability and properties of potential derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies will be invaluable in correlating the structural features of derivatives with their biological activity or material properties. nih.gov By building computational models based on a set of synthesized and tested compounds, researchers can predict the activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov This in silico approach can significantly accelerate the discovery and optimization of new drugs and materials based on the this compound scaffold. nih.gov

Integration with High-Throughput Synthesis and Screening Methodologies

The amenability of this compound as a chemical building block makes it an ideal candidate for integration into high-throughput synthesis and screening (HTS) platforms. Combinatorial chemistry techniques can be utilized to rapidly generate large libraries of diverse derivatives by reacting the core molecule with a variety of other chemical building blocks. nih.govescholarship.org This can be achieved through both solid-phase and solution-phase synthesis methods, allowing for the creation of a vast chemical space for exploration.

These compound libraries can then be subjected to HTS to identify "hits" with desired biological activities or material properties. nih.govrsc.org For example, libraries of this compound derivatives could be screened against a panel of disease-relevant protein targets to identify novel drug leads. nih.gov The integration of automated synthesis and screening technologies can dramatically accelerate the pace of discovery, enabling the rapid identification of compounds with therapeutic or technological potential. mit.edu

Investigation of Structural-Reactivity Relationships in Novel Derivatives

A fundamental understanding of the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for their effective utilization. The electronic and steric effects of the chloro, methylamino, and carboxylic acid groups play a significant role in determining the reactivity of the aromatic ring and the functional groups themselves. acs.orgconsensus.app

Future research should systematically investigate how modifications to these substituents influence the molecule's reactivity in various chemical transformations. For example, studying the impact of different substituents on the acidity of the carboxylic acid or the nucleophilicity of the amino group can provide valuable insights for designing synthetic routes. acs.orgoup.com Understanding these structure-reactivity relationships will enable chemists to precisely control chemical reactions and efficiently synthesize novel derivatives with desired functionalities. researchgate.net

Table 2: Key Functional Groups and Their Potential Influence on Reactivity

Functional GroupPositionPotential Influence on Reactivity
Chloro 2Electron-withdrawing, influences aromatic ring reactivity through inductive and resonance effects.
Methylamino 6Electron-donating, can direct electrophilic aromatic substitution and influence the basicity of the nitrogen.
Carboxylic Acid 1Electron-withdrawing, directs meta-substitution, can participate in esterification and amidation reactions.

Q & A

Q. What analytical techniques are most reliable for confirming the structural integrity of 2-Chloro-6-methylamino-benzoic acid?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond angles, torsion angles, and intermolecular interactions. For example, SCXRD at 200 K with a data-to-parameter ratio of 16.5 and R factor <0.05 ensures high precision in structural elucidation . Complementary methods include high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the aromatic ring.

Q. How can researchers mitigate decomposition risks during storage of halogenated benzoic acid derivatives?

Thermodynamic stability studies indicate that halogenated benzoic acids should be stored in inert atmospheres (e.g., argon) at 0–6°C to prevent hydrolysis or oxidation. Differential scanning calorimetry (DSC) data reveal decomposition onset temperatures, which can guide storage protocols .

Q. What synthetic precursors are commonly used to introduce methylamino groups into chlorobenzoic acid scaffolds?

Nucleophilic aromatic substitution (NAS) with methylamine under basic conditions (e.g., K₂CO₃ in DMF) is effective for substituting halogens at ortho/para positions. For example, 2-chloro-6-fluorobenzoic acid derivatives undergo NAS with methylamine at 80–100°C .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of methylamino substitution in chlorobenzoic acids?

Computational studies (DFT) using InChIKey descriptors (e.g., SZCPTRGBOVXVCA-UHFFFAOYSA-N) reveal that electron-withdrawing groups (e.g., -Cl) at position 2 direct methylamino substitution to position 6 via resonance stabilization of the transition state. Steric hindrance from adjacent substituents reduces yields by 15–20% .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoic acids?

Discrepancies in antimicrobial efficacy (e.g., MIC values) often arise from variations in assay conditions. Standardizing protocols (e.g., broth microdilution per CLSI guidelines) and controlling parameters like pH (6.5–7.5) and inoculum size (5 × 10⁵ CFU/mL) improve reproducibility. Meta-analyses of structure-activity relationships (SARs) can identify confounding factors, such as solvent polarity effects on cell permeability .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Continuous flow reactors with copper(I) catalysts enhance reaction efficiency by reducing side products (e.g., di-methylated byproducts) by 30%. Solvent screening (e.g., aqueous n-butanol vs. DMSO) shows that polar aprotic solvents improve yields to >85% at 120°C . Kinetic studies using in-situ IR spectroscopy further refine temperature and residence time parameters.

Methodological Guidance

Q. Which in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound?

  • Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR2) at 1–10 μM compound concentrations.
  • Antimicrobial activity : Perform time-kill assays against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains in Mueller-Hinton broth .

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (AutoDock Vina) with protein data bank (PDB) structures (e.g., 4UX5 for COX-2) identifies key binding residues. Pharmacophore models using Schrödinger Suite highlight hydrogen-bonding interactions between the methylamino group and Asp351/Arg120 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.